2(3H)-Benzoxazolone, 6-[5-(2-chloro-3-pyridinyl)-1,2,4-oxadiazol-3-yl]-3-methyl-
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Overview
Description
2(3H)-Benzoxazolone, 6-[5-(2-chloro-3-pyridinyl)-1,2,4-oxadiazol-3-yl]-3-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a benzoxazolone core, which is a fused ring system containing both benzene and oxazolone rings. The compound also features a pyridine ring substituted with a chloro group and an oxadiazole ring, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 6-[5-(2-chloro-3-pyridinyl)-1,2,4-oxadiazol-3-yl]-3-methyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazolone Core: This can be achieved by cyclization of an appropriate anthranilic acid derivative with a carbonyl compound under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a chloro-substituted pyridine reacts with a suitable nucleophile.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzoxazolone, 6-[5-(2-chloro-3-pyridinyl)-1,2,4-oxadiazol-3-yl]-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted pyridine derivatives.
Scientific Research Applications
2(3H)-Benzoxazolone, 6-[5-(2-chloro-3-pyridinyl)-1,2,4-oxadiazol-3-yl]-3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolone, 6-[5-(2-chloro-3-pyridinyl)-1,2,4-oxadiazol-3-yl]-3-methyl- involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound may also interact with cellular receptors, modulating their signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-ones: These compounds are known for their kinase inhibitory activities and potential therapeutic applications.
Uniqueness
2(3H)-Benzoxazolone, 6-[5-(2-chloro-3-pyridinyl)-1,2,4-oxadiazol-3-yl]-3-methyl- is unique due to its specific combination of benzoxazolone, pyridine, and oxadiazole rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C15H9ClN4O3 |
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Molecular Weight |
328.71 g/mol |
IUPAC Name |
6-[5-(2-chloropyridin-3-yl)-1,2,4-oxadiazol-3-yl]-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C15H9ClN4O3/c1-20-10-5-4-8(7-11(10)22-15(20)21)13-18-14(23-19-13)9-3-2-6-17-12(9)16/h2-7H,1H3 |
InChI Key |
PPENNUZRHDCWBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=NOC(=N3)C4=C(N=CC=C4)Cl)OC1=O |
Origin of Product |
United States |
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